molecular formula C18H21ClO3 B4956697 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene

4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene

Cat. No.: B4956697
M. Wt: 320.8 g/mol
InChI Key: ZWXKVXZNYZRPBL-UHFFFAOYSA-N
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Description

4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene is an organic compound with the molecular formula C18H21ClO3. It is a derivative of benzene, featuring a chloro group, an ethoxyphenoxy group, and a propoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 3-(3-ethoxyphenoxy)propyl bromide: This intermediate can be synthesized by reacting 3-ethoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: The 3-(3-ethoxyphenoxy)propyl bromide is then reacted with 4-chloro-2-methylphenol in the presence of a base like sodium hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, such as 4-alkoxy-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene.

    Oxidation reactions: Products include 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzoic acid.

    Reduction reactions: Products include 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzyl alcohol.

Scientific Research Applications

4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
  • 4-chloro-1-[3-(3-propoxyphenoxy)propoxy]-2-methylbenzene
  • 4-chloro-1-[3-(3-butoxyphenoxy)propoxy]-2-methylbenzene

Uniqueness

4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

IUPAC Name

4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-3-20-16-6-4-7-17(13-16)21-10-5-11-22-18-9-8-15(19)12-14(18)2/h4,6-9,12-13H,3,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXKVXZNYZRPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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